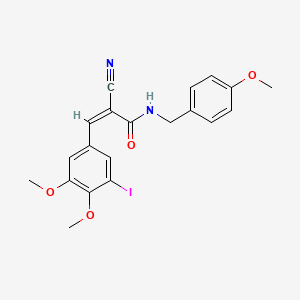
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide, also known as CIQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in various cellular processes. For example, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. By inhibiting COX-2, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide can reduce the production of inflammatory mediators and thereby decrease inflammation. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide can alter the expression of certain genes and thereby affect cellular processes such as apoptosis and cell cycle progression.
Biochemical and Physiological Effects:
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to have various biochemical and physiological effects. For example, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the production of prostaglandins, which are lipid mediators that are involved in the inflammatory response. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to induce apoptosis in cancer cells by activating certain signaling pathways that are involved in programmed cell death. Moreover, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the replication of certain viruses by interfering with viral entry, replication, and assembly.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. Moreover, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to exhibit activity against a wide range of targets, which makes it a versatile tool for studying various cellular processes. However, there are also limitations to using 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide in lab experiments. For example, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to have low solubility in water, which can make it difficult to work with in certain experimental setups. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Moreover, further research is needed to fully understand the mechanism of action of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide and to identify its molecular targets. Finally, there is a need to develop more effective methods for synthesizing 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide and for improving its solubility and bioavailability.
Méthodes De Synthèse
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzylamine with ethyl cyanoacetate to form the corresponding imine. This intermediate is then reacted with 3-iodo-4,5-dimethoxybenzaldehyde to form the desired product, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide.
Applications De Recherche Scientifique
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to exhibit anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Moreover, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the replication of certain viruses, including HIV-1 and HCV.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O4/c1-25-16-6-4-13(5-7-16)12-23-20(24)15(11-22)8-14-9-17(21)19(27-3)18(10-14)26-2/h4-10H,12H2,1-3H3,(H,23,24)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNOCMDVYMBNBV-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)
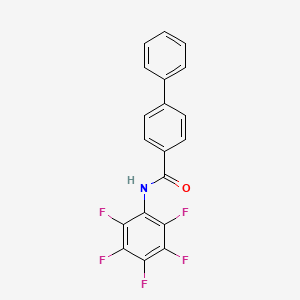
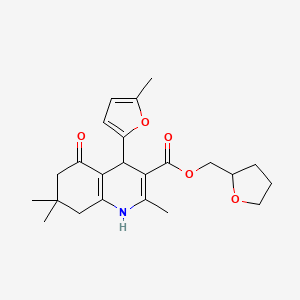
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
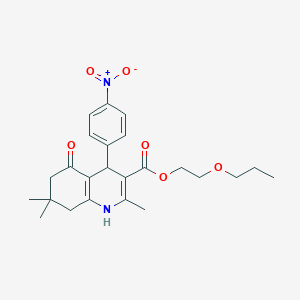
![3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5087662.png)
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
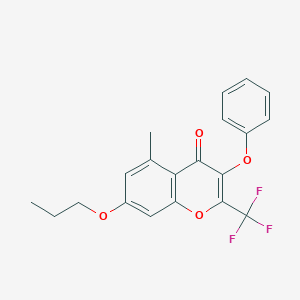
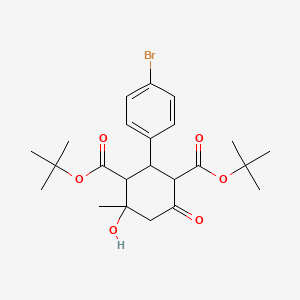

![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)